molecular formula C26H23F3N4O4S B11614828 Ethyl 2-[2-methyl-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-YL)benzenesulfonamido]acetate

Ethyl 2-[2-methyl-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-YL)benzenesulfonamido]acetate

Cat. No.: B11614828
M. Wt: 544.5 g/mol
InChI Key: OPCDJWYQWHOYIQ-UHFFFAOYSA-N
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Description

Ethyl 2-[2-methyl-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-YL)benzenesulfonamido]acetate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a trifluoromethyl group, a phthalazinyl moiety, and a benzenesulfonamido group, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-methyl-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-YL)benzenesulfonamido]acetate typically involves multi-step organic reactions. One common approach includes:

    Formation of the phthalazinyl moiety: This can be achieved through the reaction of hydrazine with phthalic anhydride under reflux conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base.

    Sulfonamide formation: The benzenesulfonamido group is introduced via sulfonation reactions using sulfonyl chlorides.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-methyl-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-YL)benzenesulfonamido]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[2-methyl-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-YL)benzenesulfonamido]acetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structural features.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-methyl-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-YL)benzenesulfonamido]acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes easily. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate
  • Ethyl 2-(3-(6-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate

Uniqueness

Ethyl 2-[2-methyl-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-YL)benzenesulfonamido]acetate stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to similar compounds.

Properties

Molecular Formula

C26H23F3N4O4S

Molecular Weight

544.5 g/mol

IUPAC Name

ethyl 2-[[2-methyl-5-[4-[3-(trifluoromethyl)anilino]phthalazin-1-yl]phenyl]sulfonylamino]acetate

InChI

InChI=1S/C26H23F3N4O4S/c1-3-37-23(34)15-30-38(35,36)22-13-17(12-11-16(22)2)24-20-9-4-5-10-21(20)25(33-32-24)31-19-8-6-7-18(14-19)26(27,28)29/h4-14,30H,3,15H2,1-2H3,(H,31,33)

InChI Key

OPCDJWYQWHOYIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC(=C4)C(F)(F)F)C

Origin of Product

United States

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